Geranylgeranyl Thiol

Description

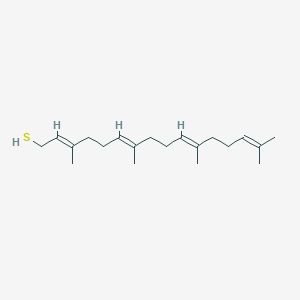

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34S/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATLUXSOLDYTCM-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCS)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CS)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Critical Role of Geranylgeranyl Thiol in Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a vital post-translational modification that involves the covalent attachment of isoprenoid lipids to cysteine residues of target proteins. This modification is crucial for the proper subcellular localization and function of a multitude of proteins, particularly small GTPases involved in fundamental cellular processes. This technical guide provides an in-depth exploration of the role of the geranylgeranyl group, attached via a thioether linkage to cysteine residues, in a specific type of prenylation known as geranylgeranylation. We will delve into the enzymatic machinery, substrate specificity, and the profound impact of this modification on cellular signaling pathways. This document also presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Protein Geranylgeranylation

Protein geranylgeranylation is the covalent attachment of a 20-carbon isoprenoid, the geranylgeranyl group, to one or two cysteine residues near the C-terminus of a target protein.[1][2] The geranylgeranyl moiety is derived from its activated precursor, geranylgeranyl pyrophosphate (GGPP). This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for the biological function of many signaling proteins.[3] Key protein families that undergo geranylgeranylation include the Rho and Rab small GTPases, which are master regulators of the actin cytoskeleton, cell adhesion, and vesicular trafficking.[4][5]

The attachment of the geranylgeranyl group occurs via a stable thioether bond between the isoprenoid and the sulfur atom of the cysteine residue.[1] This process is catalyzed by a class of enzymes known as protein geranylgeranyltransferases (GGTases).

The Enzymatic Machinery of Geranylgeranylation

There are two main types of protein geranylgeranyltransferases, each with distinct substrate specificities:

-

Protein Geranylgeranyltransferase Type I (GGTase-I or PGGT-I): This enzyme catalyzes the addition of a single geranylgeranyl group to proteins containing a C-terminal "CaaX" box motif.[6] In this motif, 'C' represents cysteine, 'a' is typically an aliphatic amino acid, and 'X' is a C-terminal amino acid that determines the specificity of prenylation. For GGTase-I, 'X' is typically a leucine or phenylalanine.[7] GGTase-I is a heterodimeric enzyme composed of an α- and a β-subunit.[8]

-

Protein Geranylgeranyltransferase Type II (GGTase-II or RabGGTase): This enzyme is responsible for the geranylgeranylation of Rab GTPases.[9] Rab proteins typically have more complex C-terminal motifs, such as CC, CXC, or CCXX, where two cysteine residues are modified with geranylgeranyl groups.[10][11] Unlike GGTase-I, GGTase-II requires an accessory protein called Rab Escort Protein (REP) to present the Rab substrate to the catalytic enzyme.[9][12] GGTase-II is also a heterodimer, consisting of an α- and a β-subunit.[9]

Quantitative Analysis of Geranylgeranylation

The kinetic parameters of GGTase-I and GGTase-II have been characterized, providing insights into their catalytic efficiency and substrate affinity.

Table 1: Enzyme Kinetics of Protein Geranylgeranyltransferases

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | Ki (nM) | Organism/Source | Reference |

| GGTase-I | GGPP | - | - | 3-aza-GGPP | 15 | Recombinant Mammalian | [13] |

| Cys-Val-Phe-Leu | - | - | Cys-Val-Phe-Leu | 50 | Recombinant Mammalian | [13] | |

| Peptides (C-terminal Leucine) | - | - | - | - | Bovine Brain | [6] | |

| GGTase-II | GGPP | 1.6 | 1.7 | - | - | Recombinant Yeast | [10][14] |

| Ypt1p | 1.1 | 1.7 | - | - | Recombinant Yeast | [10][14] |

Signaling Pathways Regulated by Geranylgeranylated Proteins

Geranylgeranylation is a critical modification for the function of Rho and Rab GTPases, which act as molecular switches in a multitude of signaling pathways.

Rho GTPase Signaling

Rho GTPases, such as RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton, cell polarity, cell motility, and cytokinesis.[4][15] Their membrane association, mediated by geranylgeranylation, is essential for their interaction with downstream effectors.

Caption: Rho GTPase Signaling Pathway.

Rab GTPase Signaling

Rab GTPases are the largest family of small GTPases and are key regulators of intracellular membrane trafficking, including vesicle formation, transport, tethering, and fusion.[5] Their localization to specific organelle membranes, which is dependent on geranylgeranylation, ensures the fidelity of these transport pathways.

Caption: Rab GTPase Prenylation and Role in Vesicular Trafficking.

Experimental Protocols

In Vitro Protein Geranylgeranylation Assay

This assay measures the incorporation of a labeled geranylgeranyl group from GGPP into a protein substrate.

Materials:

-

Purified recombinant GGTase-I or GGTase-II/REP complex.

-

Purified recombinant protein substrate (e.g., a Rho or Rab GTPase).

-

[3H]-GGPP or a biotinylated GGPP analog.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT, 10 µM ZnCl2).

-

Scintillation fluid and counter (for radiolabeling) or streptavidin-conjugated detection reagent (for biotin labeling).

-

SDS-PAGE and autoradiography or western blotting equipment.

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, the protein substrate, and the GGTase enzyme.

-

Initiate the reaction by adding the labeled GGPP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

For radiolabeled GGPP: Dry the gel and expose it to X-ray film for autoradiography to visualize the labeled protein.

-

For biotinylated GGPP: Transfer the proteins to a membrane and detect the biotinylated protein using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Caption: Workflow for an In Vitro Prenylation Assay.

Identification of Prenylated Proteins by Mass Spectrometry

This method allows for the identification of geranylgeranylated proteins from complex biological samples.[3][11]

Procedure:

-

Metabolic Labeling (Optional): Treat cells with a clickable analog of a mevalonate precursor to incorporate a tag into newly synthesized isoprenoids.

-

Cell Lysis and Protein Extraction: Lyse cells and extract total protein.

-

Enrichment of Prenylated Proteins:

-

Click Chemistry: If metabolic labeling was used, perform a click reaction to attach a biotin tag to the modified proteins.

-

Affinity Purification: Use streptavidin beads to enrich for the biotin-tagged prenylated proteins.

-

-

Proteolytic Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the prenylated proteins and the specific sites of modification.

Conclusion and Future Directions

The attachment of a geranylgeranyl group to proteins via a thioether linkage is a fundamental post-translational modification that governs the function of numerous key signaling proteins. Understanding the intricacies of the enzymes, substrates, and regulatory mechanisms involved in protein geranylgeranylation is paramount for deciphering complex cellular processes. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers. Future research will likely focus on the development of more specific and potent inhibitors of GGTases for therapeutic applications, particularly in the context of cancer and other diseases where Rho and Rab GTPase signaling is dysregulated. Furthermore, advancements in proteomic techniques will continue to expand our knowledge of the "prenylome" and its dynamic regulation in health and disease.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. When Rab GTPases meet innate immune signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Function and regulation of Rab GTPases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian protein geranylgeranyltransferase-I: substrate specificity, kinetic mechanism, metal requirements, and affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GGTase-II (RabGGTase), Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 10. Yeast geranylgeranyltransferase type-II: steady state kinetic studies of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 12. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 13. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Signal transduction pathways regulated by Rho GTPases in Dictyostelium | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Cellular Mechanism of Action of Geranylgeranyl Thiol (GGTi)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeranyl Thiol (GGTi) and its derivatives represent a class of small molecule inhibitors that target protein geranylgeranylation, a critical post-translational modification essential for the function of numerous signaling proteins. By inhibiting the enzyme Geranylgeranyltransferase I (GGTase-I), GGTi disrupts the localization and activity of key regulatory proteins, particularly small GTPases of the Rho family. This interference with cellular signaling cascades has profound effects on cell cycle progression, apoptosis, and cytoskeletal organization, making GGTase-I an attractive target for therapeutic intervention, especially in oncology. This technical guide provides a comprehensive overview of the mechanism of action of GGTi in cells, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Introduction to Protein Geranylgeranylation

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. Geranylgeranylation, the attachment of a 20-carbon geranylgeranyl group, is catalyzed by two enzymes: Geranylgeranyltransferase I (GGTase-I) and Geranylgeranyltransferase II (GGTase-II or RabGGTase).

GGTase-I recognizes proteins with a C-terminal CaaX box motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine or phenylalanine.[1] Its substrates include important signaling molecules like the Rho, Rac, and Ral families of small GTPases.[2][3] This lipid modification acts as a membrane anchor, facilitating the localization of these proteins to cellular membranes where they interact with downstream effectors to regulate a multitude of cellular processes.[4]

This compound (GGTi) as a GGTase-I Inhibitor

This compound (GGTi) and its peptidomimetic derivatives are potent and selective inhibitors of GGTase-I.[5][6] They are designed to mimic the CaaX motif of GGTase-I substrates, allowing them to competitively bind to the active site of the enzyme.[7] This competitive inhibition prevents the transfer of the geranylgeranyl moiety from GGPP to the target protein. Consequently, the substrate proteins remain in their unprenylated, inactive state, are unable to localize to the cell membrane, and cannot participate in their respective signaling pathways.

Quantitative Data on GGTi Activity

The efficacy of various GGTi compounds has been quantified through in vitro enzyme inhibition assays and in cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of these inhibitors.

| Compound | Assay Type | Target/Cell Line | IC50 | Reference(s) |

| GGTI-298 | In vivo (Rap1A processing) | - | 3 µM | [8][9][10] |

| In vivo (Ha-Ras processing) | - | > 10-20 µM | [8][9][10] | |

| Cell Viability | A549 (Lung Carcinoma) | Induces G0-G1 block and apoptosis | [9][10] | |

| Cell Viability | COLO 320CM (Colon Adenocarcinoma) | Inhibits invasion and migration | [9][10] | |

| GGTI-2418 (PTX-100) | Enzyme Inhibition | GGTase-I | 9.5 nM | [6] |

| Enzyme Inhibition | Farnesyltransferase (FTase) | 53 µM | [6] | |

| Cell Viability | MDA-MB-231 (Breast Cancer) | Inhibits tumor growth in xenografts | [6] | |

| Clinical Trial (Phase I) | Advanced Solid Tumors | Safe and tolerable, evidence of disease stability | [4][11] | |

| Clinical Trial (Phase IIa) | Cutaneous T-cell lymphoma (CTCL) | Ongoing | [12] |

Core Cellular Mechanisms and Affected Signaling Pathways

The inhibition of GGTase-I by GGTi leads to the disruption of several critical signaling pathways, primarily through the inactivation of Rho family GTPases.

Inhibition of the Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell adhesion, and cell motility.[13] Their function is strictly dependent on geranylgeranylation for membrane localization.[14]

-

Mechanism: By preventing the geranylgeranylation of Rho proteins, GGTi treatment leads to their accumulation in the cytosol in an inactive, GDP-bound state. This prevents their interaction with downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK).[15][16]

-

Cellular Consequences: The disruption of the Rho/ROCK pathway results in:

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 7. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel approach to tag and identify geranylgeranylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of membrane-anchoring lipid modifications of proteins in cells by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. sketchviz.com [sketchviz.com]

- 14. graphviz.org [graphviz.org]

- 15. bio-rad.com [bio-rad.com]

- 16. abyntek.com [abyntek.com]

An In-depth Technical Guide on the Core Biological Functions of Geranylgeranylated Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction to Protein Geranylgeranylation

Protein geranylgeranylation is a crucial post-translational modification involving the covalent attachment of one or two 20-carbon geranylgeranyl isoprenoid units to cysteine residues of target proteins. This lipidation event is a form of prenylation and is essential for the proper localization and function of a wide array of proteins involved in fundamental cellular processes. The geranylgeranyl group is derived from geranylgeranyl pyrophosphate (GGPP), an intermediate in the mevalonate pathway. This modification enhances the hydrophobicity of proteins, facilitating their anchoring to cellular membranes and mediating protein-protein interactions critical for signal transduction.

There are two main enzymes responsible for catalyzing protein geranylgeranylation:

-

Geranylgeranyltransferase type I (GGTase-I or PGGT-I): This enzyme typically recognizes proteins with a C-terminal CaaX box motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine or isoleucine.[1][2] GGTase-I attaches a single geranylgeranyl group to the cysteine residue.[2]

-

Rab geranylgeranyltransferase (RabGGTase or GGTase-II): This enzyme modifies Rab GTPases, which are key regulators of vesicular transport. RabGGTase recognizes more complex C-terminal motifs, often containing two cysteine residues (e.g., CXC, CCXX), and can attach two geranylgeranyl groups.[2] This process requires an accessory protein called Rab Escort Protein (REP).

Dysregulation of protein geranylgeranylation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making the enzymes and substrates of this pathway attractive targets for drug development.

Core Biological Functions of Geranylgeranylated Proteins

Geranylgeranylated proteins are integral to a multitude of cellular functions, primarily by acting as molecular switches in critical signaling pathways. Their lipophilic modification is essential for their recruitment to and association with cellular membranes, where they encounter their interaction partners and downstream effectors.

Regulation of the Cytoskeleton and Cell Adhesion

Geranylgeranylated proteins, particularly members of the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42), are master regulators of the actin cytoskeleton.[3] By cycling between an active GTP-bound and an inactive GDP-bound state, they control the formation of various actin structures:[3]

-

RhoA promotes the formation of contractile actin-myosin filaments (stress fibers) and focal adhesions, which are crucial for cell contraction, adhesion, and motility.[3]

-

Rac1 induces the formation of lamellipodia, sheet-like protrusions at the leading edge of migrating cells, and membrane ruffles.[3]

-

Cdc42 triggers the formation of filopodia, finger-like protrusions involved in cell sensing and migration.[3]

The geranylgeranyl anchor is indispensable for the localization of these GTPases to the plasma membrane, where they are activated by guanine nucleotide exchange factors (GEFs) in response to extracellular signals.[4][5]

Vesicular Trafficking

The Rab family of small GTPases , the largest family of geranylgeranylated proteins, are the primary regulators of intracellular vesicle transport.[6][7] Each Rab protein is localized to a specific organelle or transport vesicle and controls a distinct step in the transport pathway, including vesicle budding, transport along the cytoskeleton, and fusion with the target membrane.[5][7] The double geranylgeranyl modification of many Rab proteins ensures their stable association with membranes, which is a prerequisite for their function in orchestrating the intricate network of vesicular trafficking that is essential for secretion, endocytosis, and the maintenance of organelle identity.[8]

Cell Proliferation and Survival

Geranylgeranylated proteins are key components of signaling pathways that control cell growth, proliferation, and apoptosis. For instance, Rho GTPases influence cell cycle progression by regulating the expression and activity of cyclins and cyclin-dependent kinases.[4] Furthermore, the geranylgeranylation of proteins like Rac1 is crucial for the activation of pro-survival signaling pathways. Inhibition of geranylgeranylation has been shown to induce apoptosis in various cancer cell lines, highlighting the importance of this modification in maintaining cell viability.[9]

Signal Transduction Cascades

Geranylgeranylation is a prerequisite for the function of numerous signaling proteins beyond the Rho and Rab families. For example, the gamma (γ) subunits of some heterotrimeric G proteins are geranylgeranylated, which is essential for their interaction with G protein-coupled receptors (GPCRs) and the subsequent propagation of signals. These signaling cascades regulate a vast array of physiological processes, including neurotransmission, hormone responses, and sensory perception.

Quantitative Data on Geranylgeranylated Protein Function

The following tables summarize available quantitative data on the effects of geranylgeranylation on protein function.

Table 1: Kinetic Parameters of Geranylgeranyltransferases

| Enzyme | Substrate (Peptide/Protein) | K_M_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) |

| Bovine GGTase-I | GGPP | ~0.5 | - | - |

| Bovine GGTase-I | Cys-Val-Ile-Leu | 0.75 | 0.03 | 4.0 x 10⁴ |

| Bovine GGTase-I | Cys-Val-Ile-Ser | 15 | 0.03 | 2.0 x 10³ |

| Bovine GGTase-I | Cys-Val-Ile-Phe | 60 | 0.03 | 5.0 x 10² |

| Yeast GGTase-I | GGPP | 0.86 | 0.34 | - |

| Yeast GGTase-I | Dansyl-GCIIL | 1.6 | - | - |

| Yeast GGTase-II (RabGGTase) | GGPP | 1.6 | - | - |

| Yeast GGTase-II (RabGGTase) | Ypt1p | 1.1 | - | - |

| Arabidopsis thaliana GGTase-I | CVIL | 17.2 | 0.000138 | 8.1 |

| Arabidopsis thaliana GGTase-I | CVII | 19 | 0.000022 | 1.2 |

| Arabidopsis thaliana GGTase-I | CVIQ | 3.5 | 0.000002 | 0.6 |

| Arabidopsis thaliana GGTase-I | CVIM | 5.8 | 0.000003 | 0.5 |

Table 2: Binding Affinities of Geranylgeranylated Proteins

| Geranylgeranylated Protein | Binding Partner | K_d_ (nM) | Method |

| Recombinant GGTase-I | GGPP | 16 | Isotope Trapping |

| Yeast GGTase-I | GGPP | 120 | Fluorescence Assay |

| Recombinant GGTase-I | Cys-Val-Phe-Leu | 50 (Ki) | Kinetic Inhibition |

| Recombinant GGTase-I | 3-aza-GGPP | 15 (Ki) | Kinetic Inhibition |

Note: Data on the direct impact of geranylgeranylation on the binding affinity (Kd) of a protein to its effector is limited in the readily available literature. Much of the research focuses on the necessity of the modification for membrane localization, which then enables the interaction.

Table 3: Subcellular Localization of Geranylgeranylated Proteins

| Protein | Cell Type | Predominant Localization(s) | Percentage in Localization (if available) |

| RhoA | Various | Plasma membrane, Cytosol | - |

| Rac1 | Various | Plasma membrane, Cytosol | - |

| Cdc42 | Various | Plasma membrane, Golgi, Cytosol | - |

| Rab1 | HeLa | Golgi apparatus, Cytosol | Golgi: ~50-60%, Cytoplasm: ~40-50% (WT) |

| Rab1 (Q67L mutant) | HeLa | Cytoplasm (accumulated) | Golgi: Reduced, Cytoplasm: Increased |

| Rab5 | Various | Early endosomes, Plasma membrane | - |

| Rab7 | Various | Late endosomes, Lysosomes | - |

| Rab11 | Various | Recycling endosomes | - |

Note: Quantitative proteomics studies provide large datasets on protein localization, but often do not specifically highlight geranylgeranylated proteins as a distinct group with percentage distributions.[10][11][12][13]

Key Signaling Pathways Involving Geranylgeranylated Proteins

The Rho GTPase Signaling Pathway

The Rho GTPase cycle is a cornerstone of cellular regulation, controlling a vast array of processes through the modulation of the actin cytoskeleton. Geranylgeranylation is a prerequisite for the function of most Rho family members.[4][5]

The Rab GTPase and Vesicular Trafficking Pathway

Rab GTPases, which are geranylgeranylated, are central to the regulation of vesicle transport, ensuring the fidelity and directionality of trafficking events.[6][7]

Experimental Protocols for Studying Geranylgeranylated Proteins

A variety of techniques are available to investigate protein geranylgeranylation, from in vitro enzymatic assays to in vivo cellular analyses.[14]

In Vitro Geranylgeranylation Assay

This assay directly measures the activity of GGTase-I or RabGGTase by quantifying the incorporation of radiolabeled geranylgeranyl pyrophosphate ([³H]GGPP) into a substrate protein or peptide.[14]

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 1 mM DTT), the purified substrate protein (e.g., 1-10 µM), and purified GGTase-I or RabGGTase/REP complex.[14]

-

Initiate Reaction: Add [³H]GGPP (e.g., 1 µCi) to the reaction mixture to a final volume of 25-50 µL.[14]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis:

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to X-ray film to visualize the radiolabeled protein.[14]

-

Filter Binding Assay: Spot the reaction mixture onto a filter membrane (e.g., nitrocellulose) that binds proteins. Wash the filter to remove unincorporated [³H]GGPP and quantify the protein-bound radioactivity using a scintillation counter.[14]

-

Metabolic Labeling and Detection in Cells

This method allows for the detection of geranylgeranylated proteins in a cellular context by providing cells with a modified isoprenoid precursor that can be subsequently detected.[6][15]

Experimental Workflow:

Detailed Methodology:

-

Cell Treatment: Culture cells to the desired confluency. To enhance the uptake and incorporation of the analog, cells can be pre-treated with a statin (e.g., lovastatin) to deplete the endogenous pool of GGPP.[15]

-

Metabolic Labeling: Add the bio-orthogonal geranylgeranyl alcohol or pyrophosphate analog (e.g., containing an alkyne or azide group) to the cell culture medium and incubate for a period to allow for its metabolic conversion and incorporation into proteins.[15]

-

Cell Lysis: Harvest the cells and prepare a cell lysate.

-

Click Chemistry: To the cell lysate, add the corresponding reporter molecule (e.g., an azide- or alkyne-containing biotin or fluorophore) and the necessary catalysts for the click chemistry reaction (e.g., copper(I) for CuAAC). This will covalently attach the reporter to the metabolically labeled proteins.

-

Analysis:

-

In-gel Fluorescence: If a fluorescent reporter was used, the labeled proteins can be visualized directly after separation by SDS-PAGE.[15]

-

Western Blotting: If a biotin reporter was used, the labeled proteins can be detected by western blotting using streptavidin conjugated to an enzyme (e.g., HRP).

-

Enrichment and Mass Spectrometry: Biotin-labeled proteins can be enriched from the lysate using streptavidin-coated beads, followed by on-bead digestion and identification of the geranylgeranylated proteins by mass spectrometry.

-

Pull-down Assay for Interaction Studies

This technique is used to identify or confirm interactions between a geranylgeranylated "bait" protein and its potential "prey" binding partners.[16][17][18][19][20]

Experimental Workflow:

Detailed Methodology:

-

Bait Protein Preparation: Express and purify a tagged version of the geranylgeranylated protein of interest (the "bait"), for example, a GST-tagged RhoA. The protein can be geranylgeranylated in vitro or expressed in a system that ensures proper modification.[16]

-

Immobilization: Incubate the purified bait protein with affinity beads that specifically bind the tag (e.g., glutathione-agarose beads for GST-tagged proteins).[16]

-

Binding: Incubate the beads with the immobilized bait protein with a cell lysate containing the potential interacting proteins (the "prey").[17]

-

Washing: Wash the beads several times with a suitable buffer to remove proteins that are not specifically bound to the bait.[18]

-

Elution: Elute the bait protein and its interacting partners from the beads. This can be done by adding a competitor for the tag-bead interaction (e.g., free glutathione) or by changing the buffer conditions (e.g., pH or salt concentration).[18]

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by western blotting with an antibody against a specific suspected interacting protein, or by mass spectrometry to identify novel binding partners.[19]

Conclusion and Future Directions

Protein geranylgeranylation is a fundamental post-translational modification that governs the function of a large number of proteins critical for cellular homeostasis. The attachment of the geranylgeranyl lipid anchor is essential for the membrane localization and subsequent engagement in signaling cascades of key regulatory proteins such as the Rho and Rab family GTPases. These proteins, in turn, orchestrate a vast array of cellular processes, from cytoskeletal dynamics and vesicular trafficking to cell proliferation and survival.

The methodologies to study geranylgeranylation have advanced significantly, enabling detailed in vitro and in vivo investigations. However, a comprehensive quantitative understanding of the effects of this modification on protein-protein interactions and precise subcellular distribution remains an area of active research. Future studies employing advanced quantitative proteomics and biophysical techniques will be crucial to further elucidate the nuanced roles of geranylgeranylated proteins in health and disease.

Given the strong association of aberrant geranylgeranylation with diseases like cancer, the enzymes of this pathway, particularly GGTase-I and RabGGTase, are promising targets for therapeutic intervention. A deeper understanding of the biological functions of their substrates will undoubtedly pave the way for the development of novel and more specific therapeutic strategies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available scientific literature. The experimental protocols provided are summaries and may require optimization for specific applications. Always refer to the original publications for detailed procedures and safety information.

References

- 1. researchgate.net [researchgate.net]

- 2. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo [ouci.dntb.gov.ua]

- 3. Yeast protein geranylgeranyltransferase type-I: steady-state kinetics and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rab (G-protein) - Wikipedia [en.wikipedia.org]

- 6. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Rab GTPases in Intracellular Vesicle Trafficking: The Case of Rab3A/Raphillin-3A Complex in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. mdpi.com [mdpi.com]

- 10. A Quantitative Proteomics Analysis of Subcellular Proteome Localization and Changes Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative proteomic approach to study subcellular localization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Global, quantitative and dynamic mapping of protein subcellular localization | eLife [elifesciences.org]

- 13. Global, quantitative and dynamic mapping of protein subcellular localization | eLife [elifesciences.org]

- 14. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pull-down assays [sigmaaldrich.com]

- 17. Pull-Down Assays | Thermo Fisher Scientific - FI [thermofisher.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. m.youtube.com [m.youtube.com]

- 20. neb.com [neb.com]

The Advent of a Key Lipid Modification: A Technical Guide to the Discovery and History of Geranylgeranyl Thiol Research

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and core research methodologies related to Geranylgeranyl Thiol (GGSH), a critical lipid modification involved in a myriad of cellular processes. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational studies that first identified this post-translational modification, the intricate signaling pathways it governs, and the experimental protocols that have been pivotal in advancing our understanding.

Discovery and Early History

The journey into the world of protein prenylation began in the 1980s with the discovery that a derivative of mevalonic acid, other than cholesterol, was being incorporated into a specific set of proteins. Initial research focused on farnesylation, the attachment of a 15-carbon farnesyl group. However, in 1990, a significant breakthrough was made by Epstein, Lever, and Rilling, who reported the synthesis and identification of S-geranylgeranylcysteine from proteins in Chinese Hamster Ovary (CHO) cells.[1][2][3] This seminal work provided the first direct evidence for the existence of a 20-carbon geranylgeranyl group attached to a cysteine residue via a thioether linkage, a modification now known as geranylgeranylation.

Researchers labeled CHO cells with [5-³H]mevalonate, a precursor in the isoprenoid biosynthesis pathway.[1] Through a series of proteolytic degradations and subsequent analysis by High-Performance Liquid Chromatography (HPLC), they demonstrated that a radioactive product co-eluted with a chemically synthesized standard of all-trans-geranylgeranylcysteine.[1] This finding confirmed that geranylgeranylation was a naturally occurring post-translational modification in mammalian cells.

The Enzymatic Machinery of Geranylgeranylation

The attachment of the geranylgeranyl moiety to proteins is not a spontaneous event but is catalyzed by a family of enzymes known as protein geranylgeranyltransferases (GGTases). There are two main types of GGTases, each recognizing specific protein substrates.

-

Protein Geranylgeranyltransferase Type I (GGTase-I or PGGT-I): This enzyme transfers a single geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of proteins containing a C-terminal "CaaL" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'L' is leucine.[4]

-

Rab Geranylgeranyltransferase (GGTase-II): This enzyme is responsible for attaching two geranylgeranyl groups to two cysteine residues near the C-terminus of Rab GTPases, which typically have C-terminal motifs like -XXCC, -XCXC, or -CCXX.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on geranylgeranyltransferase kinetics.

Table 1: Kinetic Parameters for Yeast Protein Geranylgeranyltransferase Type-I (PGGTase-I) [7][8]

| Parameter | Value | Substrate |

| kcat | 0.34 ± 0.01 s-1 | |

| KMGGPP | 0.86 ± 0.05 µM | Geranylgeranyl Diphosphate (GGPP) |

| KMDansyl-GCIIL | 1.6 ± 0.1 µM | Dansyl-GCIIL (Peptide substrate) |

| KD (for PGGTase-I x GGPP complex) | 120 ± 20 nM | Geranylgeranyl Diphosphate (GGPP) |

Table 2: Kinetic Parameters for Mammalian Protein Geranylgeranyltransferase-I (PGGT-I) [4]

| Parameter | Value | Substrate (Peptide) |

| kcat/KM | 1-5 x 105 M-1s-1 | Peptides with C-terminal Leucine |

| kcat/KM | 2-4 x 103 M-1s-1 | Peptides with C-terminal Serine |

| kcat/KM | 0.5 x 103 M-1s-1 | Peptides with C-terminal Phenylalanine |

| KD (for binary complex with GGPP) | 16 nM | Geranylgeranyl Diphosphate (GGPP) |

Table 3: Michaelis Constants for Yeast Protein Geranylgeranyltransferase Type-II (PGGTase-II) [5]

| Substrate | KM |

| Geranylgeranyl Diphosphate (GGPP) | 1.6 µM |

| Ypt1p (Rab GTPase) | 1.1 µM |

Table 4: Physicochemical Properties of S-geranylgeranyl-L-cysteine [9]

| Property | Value |

| Molecular Weight | 393.6 g/mol |

| XLogP3 | 4.4 |

| Exact Mass | 393.27015066 Da |

Key Signaling Pathways Involving Geranylgeranylation

Geranylgeranylation is crucial for the proper localization and function of a large number of signaling proteins, most notably the Rho and Rab families of small GTPases. This modification acts as a hydrophobic anchor, facilitating the association of these proteins with cellular membranes, a prerequisite for their interaction with downstream effectors.

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration.[10][11] Geranylgeranylation by GGTase-I is essential for their membrane localization and subsequent activation.[10] Once at the membrane, they cycle between an inactive GDP-bound state and an active GTP-bound state, interacting with a variety of effector proteins to elicit cellular responses. Inhibition of Rho protein geranylgeranylation has been shown to induce apoptosis in certain cell types.[12]

Rab GTPase Signaling

Rab GTPases constitute the largest family of small GTPases and are master regulators of vesicular transport, including vesicle formation, motility, and fusion.[13][14][15] The majority of Rab proteins are doubly geranylgeranylated by GGTase-II in a reaction that requires a Rab Escort Protein (REP).[6][13][14] This double lipid anchor is thought to provide a more stable association with membranes. Similar to Rho GTPases, Rabs cycle between GDP-bound and GTP-bound states to control the recruitment of effector proteins that mediate specific steps in membrane trafficking.[13]

Detailed Experimental Protocols

Synthesis of all-trans-Geranylgeranylcysteine

This protocol is adapted from the method described by Epstein et al. (1990).[2]

-

Preparation of Geranylgeranyl Bromide: Commercially available all-trans-geranylgeraniol is converted to geranylgeranyl bromide.

-

Alkylation of Cysteine: N-acetyl-L-cysteine is dissolved in a suitable solvent (e.g., ethanol).

-

The solution is treated with a base (e.g., sodium ethoxide) to deprotonate the thiol group.

-

Geranylgeranyl bromide is added to the reaction mixture and stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting N-acetyl-S-geranylgeranyl-L-cysteine is purified by column chromatography.

-

Deacetylation: The N-acetyl group is removed by acid or base hydrolysis to yield S-geranylgeranyl-L-cysteine.

-

The final product is purified by recrystallization or chromatography.

In Vitro Protein Geranylgeranylation Assay

This protocol outlines a general method for measuring the activity of GGTase-I or GGTase-II in vitro.[16][17][18]

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, and dithiothreitol.

-

Recombinant GGTase-I or GGTase-II is added to the buffer.

-

The protein substrate (e.g., a specific Rho or Rab GTPase, or a peptide with the appropriate C-terminal motif) is added.

-

The reaction is initiated by the addition of [³H]-labeled geranylgeranyl pyrophosphate ([³H]GGPP).

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of SDS-PAGE sample buffer.

-

Analysis: The samples are resolved by SDS-PAGE.

-

The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film (autoradiography) or analyzed using a phosphorimager to detect the incorporation of the radiolabeled geranylgeranyl group into the protein substrate.[18]

References

- 1. Prenylated proteins: synthesis of geranylgeranylcysteine and identification of this thioether amino acid as a component of proteins in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Mammalian protein geranylgeranyltransferase-I: substrate specificity, kinetic mechanism, metal requirements, and affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yeast geranylgeranyltransferase type-II: steady state kinetic studies of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Post translational modifications of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yeast protein geranylgeranyltransferase type-I: steady-state kinetics and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. S-((2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl)-L-cysteine | C23H39NO2S | CID 6439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rho GTPase regulation of reactive oxygen species generation and signalling in platelet function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Rab GTPases in Membrane Traffic and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thematic review series: lipid posttranslational modifications. geranylgeranylation of Rab GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rab GTPases and their interacting protein partners: Structural insights into Rab functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 18. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Geranylgeranyl Thiol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Geranylgeranyl Thiol, focusing on its chemical structure, properties, and its pivotal role in cellular biology, particularly in the context of protein prenylation. While this compound as a discrete, isolated molecule is not extensively documented, its formation as a thioether linkage between a geranylgeranyl group and a cysteine residue is a critical post-translational modification that governs the function of numerous proteins involved in vital signaling pathways.

Chemical Structure and Properties

The term "this compound" describes a geranylgeranyl group attached to a sulfur atom. In its most significant biological context, this occurs when the 20-carbon isoprenoid, geranylgeraniol, is attached to the thiol group of a cysteine residue within a protein. The precursor molecule for this modification is Geranylgeranyl Pyrophosphate (GGPP).

The parent alcohol, Geranylgeraniol , is a diterpenoid alcohol.[1] It is an intermediate in the biosynthesis of various terpenes and vitamins E and K.[2]

Geranylgeranylcysteine is the resulting amino acid derivative formed during protein geranylgeranylation.[3] The thioether bond formed between the geranylgeranyl group and the cysteine thiol is highly stable.[4]

A summary of the key chemical properties of the parent molecule, Geranylgeraniol, is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C20H34O | [1][5] |

| Molecular Weight | 290.49 g/mol | [1][5] |

| IUPAC Name | (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | [1][5] |

| Appearance | Oily liquid | |

| Solubility | Insoluble in water | [2] |

| Boiling Point | ~225 °C at 10 mmHg | |

| Density | ~0.88 g/cm³ |

Biological Significance: Protein Geranylgeranylation

Protein geranylgeranylation is a crucial post-translational modification where a 20-carbon geranylgeranyl group is enzymatically transferred from Geranylgeranyl Pyrophosphate (GGPP) to the thiol group of a cysteine residue at or near the C-terminus of a target protein.[4][6][7] This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often essential for its biological activity.[7][8]

Geranylgeranylated proteins are key players in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[9][10] Prominent examples of geranylgeranylated proteins include small GTP-binding proteins of the Rho and Rab families, as well as the γ-subunits of heterotrimeric G proteins.[8]

Signaling Pathway Involving Geranylgeranylated Proteins

The following diagram illustrates a simplified signaling pathway involving a Rho GTPase, which requires geranylgeranylation for its function.

Experimental Protocols

Synthesis of Geranylgeranylated Peptides

The synthesis of geranylgeranylated peptides is a key experimental procedure for studying the effects of this modification. A common method involves the reaction of a cysteine-containing peptide with a geranylgeranyl halide (e.g., geranylgeranyl bromide) under basic conditions.

Materials:

-

Cysteine-containing peptide (with protecting groups on other reactive side chains if necessary)

-

Geranylgeranyl bromide

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

-

Base (e.g., Diisopropylethylamine, DIPEA)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Protocol:

-

Dissolve the cysteine-containing peptide in degassed DMF under an inert atmosphere.

-

Add a 1.5 to 2-fold molar excess of DIPEA to the peptide solution.

-

Slowly add a 1.2 to 1.5-fold molar excess of geranylgeranyl bromide to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by RP-HPLC or mass spectrometry.

-

Upon completion, quench the reaction by adding water.

-

Purify the geranylgeranylated peptide using preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.

In Vitro Protein Geranylgeranylation Assay

This assay is used to measure the activity of Geranylgeranyltransferase I (GGTase-I).

Materials:

-

Recombinant GGTase-I

-

Geranylgeranyl pyrophosphate (GGPP), often radiolabeled (e.g., [³H]GGPP)

-

A peptide or protein substrate with a C-terminal CaaX box (where 'a' is an aliphatic amino acid and 'X' is typically Leucine)[11]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

-

Scintillation cocktail and counter

Protocol Workflow:

Conclusion

This compound, in the form of a geranylgeranyl-cysteine linkage, is a fundamental and widespread post-translational modification essential for the function of a significant portion of the proteome. Understanding the structure, properties, and the enzymatic machinery involved in its formation is critical for researchers in cell biology and for professionals in drug development targeting diseases where aberrant protein prenylation is implicated, such as cancer and certain inflammatory disorders. The experimental protocols provided herein offer a starting point for the synthesis and study of this important modification.

References

- 1. Geranylgeraniol | C20H34O | CID 5281365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Geranylgeraniol (FDB001528) - FooDB [foodb.ca]

- 3. Prenylated proteins: synthesis of geranylgeranylcysteine and identification of this thioether amino acid as a component of proteins in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

- 6. Mammalian protein geranylgeranyltransferase-I: substrate specificity, kinetic mechanism, metal requirements, and affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 8. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The prenylation of proteins [ouci.dntb.gov.ua]

- 10. nbinno.com [nbinno.com]

- 11. GGTase-I Substrates and Related Proteins - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide on the In Vivo Stability and Metabolism of Geranylgeranyl Thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geranylgeranyl Thiol (GG-SH) is a sulfur-containing isoprenoid. Isoprenoids, such as Geranylgeraniol (GGOH), play crucial roles in various cellular processes, including protein prenylation, a vital post-translational modification that anchors proteins to cell membranes. The introduction of a thiol group in place of the terminal hydroxyl group of GGOH suggests potential for altered biological activity, reactivity, and metabolic fate. Understanding the in vivo stability and metabolism of GG-SH is critical for evaluating its therapeutic potential and safety profile.

This technical guide will explore the predicted metabolic pathways of GG-SH, present relevant pharmacokinetic data from its analog Geraniol, detail common experimental protocols for studying thiol metabolism, and provide visual representations of these processes.

Predicted Metabolic Pathways of this compound

The metabolism of xenobiotics, including GG-SH, generally proceeds through Phase I and Phase II reactions, which increase their water solubility and facilitate their excretion.

Phase I Metabolism

Phase I reactions introduce or expose functional groups. For GG-SH, the primary sites for Phase I metabolism are the double bonds within the geranylgeranyl backbone and the thiol group itself.

-

Oxidation of the Geranylgeranyl Backbone: The double bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides, which can then be hydrolyzed by epoxide hydrolases to form diols.

-

Oxidation of the Thiol Group: The thiol group is a primary target for oxidation.

-

S-oxidation: The thiol can be oxidized to a sulfenic acid (-SOH), then to a sulfinic acid (-SO₂H), and finally to a sulfonic acid (-SO₃H).

-

Disulfide Formation: The thiol can react with other endogenous thiols, such as glutathione (GSH) or cysteine, to form mixed disulfides. This is a key aspect of thiol homeostasis and redox signaling[1][2].

-

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules.

-

Glucuronidation: The thiol group can be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a thiopurine glucuronide. This is a common pathway for the elimination of thiol-containing drugs.

-

Glutathione Conjugation: While the thiol group itself is nucleophilic, electrophilic centers introduced during Phase I metabolism (e.g., epoxides) can be conjugated with glutathione, mediated by glutathione S-transferases (GSTs)[2].

-

Methylation: The thiol group can be methylated by S-methyltransferases to form a methyl thioether.

The following diagram illustrates the hypothetical metabolic pathways of this compound.

Caption: Hypothetical metabolic pathways of this compound.

In Vivo Stability and Pharmacokinetics: Insights from Geraniol

Due to the lack of direct pharmacokinetic data for GG-SH, we can look at the data for Geraniol, a structurally similar monoterpene alcohol, to provide an initial estimate of its in vivo behavior. A study on the pharmacokinetics of Geraniol in rats provides valuable insights[3].

| Parameter | Intravenous (50 mg/kg) | Oral (Emulsified, 50 mg/kg) | Oral (Fiber-adsorbed, 50 mg/kg) |

| Half-life (t½) | 12.5 ± 1.5 min | - | - |

| Absolute Bioavailability | - | 92% | 16% |

| Cerebrospinal Fluid Concentration (within 60 min) | - | 0.72 ± 0.08 to 2.6 ± 0.2 µg/mL | - |

Data from a study on Geraniol pharmacokinetics in rats[3].

This data suggests that a related terpene alcohol can be rapidly eliminated but also highly bioavailable when administered in an appropriate formulation. The presence of a thiol group in GG-SH may lead to different pharmacokinetic properties due to its higher reactivity and different metabolic pathways.

Experimental Protocols for In Vivo Stability and Metabolism Studies

Investigating the in vivo fate of a novel thiol-containing compound like GG-SH requires a systematic approach.

Animal Model and Dosing

-

Animal Model: Typically, rodents (rats or mice) are used for initial pharmacokinetic and metabolism studies.

-

Dosing: The compound is administered via the intended clinical route (e.g., oral, intravenous). For intravenous administration, a formulation ensuring solubility is required. For oral administration, different formulations may be tested to assess bioavailability[3].

Sample Collection

-

Blood: Serial blood samples are collected at various time points post-dosing to determine the plasma concentration-time profile.

-

Urine and Feces: Samples are collected to identify and quantify excretory metabolites.

-

Tissues: At the end of the study, tissues of interest (e.g., liver, kidney) can be harvested to assess tissue distribution.

Sample Preparation

-

Plasma: Protein precipitation (e.g., with acetonitrile or methanol) is a common first step to remove proteins. This is followed by centrifugation and collection of the supernatant.

-

Urine: Dilution and filtration may be sufficient. For conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary.

-

Tissue: Homogenization followed by extraction with an appropriate organic solvent is typically performed.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its metabolites. A reversed-phase C18 column is often suitable.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is the primary tool for the identification and quantification of the parent drug and its metabolites. High-resolution mass spectrometry can aid in the elucidation of metabolite structures[4][5].

-

Fluorescence Detection: If the compound or its derivatives are fluorescent, this can provide a sensitive method of detection. For thiols, derivatization with a fluorogenic reagent may be employed[4].

The following diagram outlines a general experimental workflow for such a study.

Caption: General experimental workflow for in vivo metabolism studies.

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of terpene and thiol metabolism allows for the formulation of plausible metabolic pathways and a clear strategy for their experimental investigation. The high reactivity of the thiol group suggests that GG-SH will likely have a different metabolic profile and potentially different biological activities compared to its parent alcohol, GGOH. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the in vivo stability and metabolism of this and other novel thiol-containing compounds, which is a critical step in their development as potential therapeutic agents.

References

- 1. The modulation of thiol redox state affects the production and metabolism of hydrogen peroxide by heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular glutathione and thiols metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [pubmed.ncbi.nlm.nih.gov]

The Role of Geranylgeranyl Thiol Analogs as Probes for Geranylgeranyltransferase-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Geranylgeranyltransferase type I (GGTase-I) and the use of specific chemical tools to study its function. A central focus is the clarification of the role of the isoprenoid substrate and the potential application of thiol-containing analogs as inhibitors. This document will cover the fundamental biochemistry of GGTase-I, present quantitative data for substrates and inhibitors, provide detailed experimental protocols for activity assays, and illustrate key concepts through signaling pathway and workflow diagrams.

Introduction to Geranylgeranyltransferase-I

Protein geranylgeranylation is a critical post-translational modification essential for the function of a wide array of cellular proteins, particularly those involved in signal transduction. This process is catalyzed by a class of enzymes known as protein prenyltransferases. Geranylgeranyltransferase type I (GGTase-I) is a key enzyme in this pathway, responsible for attaching a 20-carbon geranylgeranyl lipid moiety to a cysteine residue within a C-terminal "CaaX box" of target proteins. This lipid anchor facilitates the association of these proteins with cellular membranes, a prerequisite for their biological activity.

The primary isoprenoid donor for GGTase-I is Geranylgeranyl diphosphate (GGPP) , not to be confused with a thiol-containing equivalent. The thiol group pertinent to this reaction is located on the cysteine of the protein substrate. However, synthetic analogs of GGPP where an oxygen atom in the diphosphate moiety is replaced with sulfur, such as Geranylgeranyl S-thiolodiphosphate (GGSPP) , serve as valuable chemical probes. These analogs are typically poor substrates or competitive inhibitors, making them useful for studying the enzyme's mechanism and for developing potential therapeutic agents.

Prominent substrates of GGTase-I include small GTPases from the Rho, Rac, and Rap families.[1] By mediating their localization to the plasma membrane, GGTase-I plays a pivotal role in regulating cellular processes such as cytoskeletal organization, cell proliferation, and vesicular trafficking.[1][2] Consequently, inhibitors of GGTase-I are of significant interest in drug development, particularly in oncology.

Quantitative Data: Substrates and Inhibitors of GGTase-I

The following table summarizes key kinetic parameters for the natural substrates of GGTase-I and a selection of its inhibitors. This data is essential for designing experiments and for the comparative analysis of inhibitor potency.

| Compound | Type | Target Enzyme(s) | Km | Ki | IC50 | Notes |

| Geranylgeranyl Diphosphate (GGPP) | Substrate (Isoprenoid) | GGTase-I | 0.86 µM | - | - | The natural 20-carbon lipid donor for the geranylgeranylation reaction.[3] |

| Dansyl-GCIIL | Substrate (Peptide) | GGTase-I | 1.6 µM | - | - | A fluorescently labeled peptide mimic of the CaaX box, commonly used in fluorescence-based assays.[3] |

| 3-aza-GGPP | Competitive Inhibitor | GGTase-I | - | 15 nM | - | A non-hydrolyzable analog of GGPP.[4] |

| Cys-Val-Phe-Leu | Competitive Inhibitor | GGTase-I | - | 50 nM | - | A tetrapeptide mimic of the CaaX motif.[4] |

| Compound 1 | Dual Inhibitor | FPTase & GGTase-I | - | - | 95 nM (GGTase-I) | A potent dual inhibitor of both Farnesyltransferase and GGTase-I.[5] |

| Geranyl S-Thiolodiphosphate | Substrate Analog/Inhibitor | FPPase | - | - | - | Shown to be a poor substrate and good inhibitor of the related enzyme Farnesyl Diphosphate Synthase, suggesting a similar role for GGSPP with GGTase-I. |

Experimental Protocols

This section provides detailed methodologies for two common in vitro assays used to measure GGTase-I activity.

Fluorescence-Based GGTase-I Activity Assay

This continuous assay measures the increase in fluorescence that occurs upon the transfer of the geranylgeranyl group to a dansylated peptide substrate.

Materials:

-

Purified GGTase-I enzyme

-

Geranylgeranyl diphosphate (GGPP)

-

Dansyl-GCVLL peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

-

Prepare Reagent Stock Solutions:

-

Dissolve GGPP in a solution of 10 mM NH₄HCO₃ to a stock concentration of 1 mM.

-

Dissolve Dansyl-GCVLL in DMSO to a stock concentration of 1 mM.

-

Prepare a stock solution of GGTase-I in a suitable storage buffer.

-

-

Reaction Setup:

-

In each well of the 96-well plate, prepare a reaction mixture containing:

-

Assay Buffer to a final volume of 100 µL.

-

GGPP to a final concentration of 1 µM.

-

Dansyl-GCVLL to a final concentration of 5 µM.

-

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor in the assay buffer for 15 minutes at room temperature before adding the substrates.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding GGTase-I to a final concentration of 50-100 nM.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.

-

Radioactivity-Based GGTase-I Filter Binding Assay

This endpoint assay measures the incorporation of a radiolabeled geranylgeranyl group into a peptide or protein substrate.

Materials:

-

Purified GGTase-I enzyme

-

[³H]-Geranylgeranyl diphosphate ([³H]-GGPP)

-

Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIL)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.7), 5 mM MgCl₂, 20 µM ZnCl₂, 5 mM DTT

-

Stop Solution: 1 M HCl in ethanol

-

Wash Buffer: 100% Ethanol

-

Streptavidin-coated filter paper or membrane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

Assay Buffer

-

Biotinylated peptide substrate to a final concentration of 5 µM.

-

[³H]-GGPP to a final concentration of 1 µM (specific activity ~15-20 Ci/mmol).

-

GGTase-I enzyme to a final concentration of 50-100 nM.

-

-

For inhibitor studies, pre-incubate the enzyme and inhibitor for 10 minutes at 37°C before adding the substrates.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 20-30 minutes.

-

-

Stop the Reaction:

-

Terminate the reaction by adding 50 µL of the Stop Solution.

-

-

Capture of Radiolabeled Product:

-

Spot the entire reaction mixture onto the streptavidin-coated filter paper.

-

Allow the filter to air dry completely.

-

-

Washing:

-

Wash the filter paper three times with 10 mL of the Wash Buffer to remove unincorporated [³H]-GGPP.

-

-

Quantification:

-

Place the dried filter paper into a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of incorporated [³H]-GGPP based on the specific activity of the radiolabeled substrate and the counts per minute (CPM) obtained.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of GGTase-I function and its analysis.

Caption: Rho GTPase signaling pathway activated by GGTase-I.

Caption: Experimental workflow for a fluorescence-based GGTase-I assay.

References

- 1. A new class of type I protein geranylgeranyltransferase (GGTase I) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of geranyl S-thiolodiphosphate. A new alternative substrate/inhibitor for prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular glutathione and thiols metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Geranylgeraniol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeraniol (GGOH) is an acyclic diterpene alcohol that serves as a critical intermediate in the biosynthesis of a wide array of vital compounds, including carotenoids, chlorophylls, vitamins (E and K), and geranylgeranylated proteins.[1] Its role in fundamental cellular processes and its potential therapeutic applications have made it a subject of intense research. This technical guide provides a comprehensive overview of the natural sources of geranylgeraniol and the intricate biosynthetic pathways responsible for its production. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of Geranylgeraniol

Geranylgeraniol is found in a variety of natural sources, including plants, fungi, and bacteria. The concentration of GGOH can vary significantly depending on the species, tissue type, and environmental conditions.

Plant Sources

Plants are a primary source of geranylgeraniol, where it often exists as a free alcohol or in esterified forms. Notable plant sources include:

-

Annatto (Bixa orellana): The seeds of the annatto tree are a particularly rich source of geranylgeraniol, with concentrations that can constitute a significant portion of the seed oil.[2][3]

-

Flaxseed (Linum usitatissimum): Flaxseed oil is another source of geranylgeraniol.[1]

-

Olive Oil (Olea europaea): Virgin olive oil contains geranylgeraniol and its derivatives.

-

Sunflower Oil (Helianthus annuus): This commonly used vegetable oil also contains geranylgeraniol.[1]

-

Cudrania tricuspidata: The fruit of this plant is another documented source of geranylgeraniol.

Microbial Sources

Various microorganisms, including fungi and bacteria, synthesize geranylgeraniol as a precursor for other essential molecules. While naturally occurring levels may be low, metabolic engineering has enabled the overproduction of GGOH in several microbial hosts.

-

Saccharomyces cerevisiae (Yeast): This well-characterized yeast is a common host for the metabolic engineering of geranylgeraniol production.[4][5][6][7]

-

Escherichia coli: This bacterium is another popular chassis for the biosynthesis of geranylgeraniol through genetic modification.[8][9][10][11]

-

Sporobolomyces pararoseus: This yeast species possesses a geranylgeranyl diphosphate synthase, a key enzyme in GGOH biosynthesis.[12]

Quantitative Data on Geranylgeraniol Content

The following tables summarize the quantitative data on geranylgeraniol content from various natural and engineered sources.

Table 1: Geranylgeraniol Content in Natural Sources

| Natural Source | Plant/Microbe Part | Extraction/Analysis Method | Geranylgeraniol Content | Reference |

| Annatto (Bixa orellana) | Seeds | Not specified | ~1% of dry weight | [2][3] |

Table 2: Geranylgeraniol Production in Metabolically Engineered Microorganisms

| Microorganism | Engineering Strategy | Culture Condition | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Overexpression of HMG1, BTS1-DPP1, and BTS1-ERG20 | 10-L fermentor with fed-batch | 3310 | [4] |

| Saccharomyces cerevisiae | Combinatorial design of pathway genes and promoters | 5-L fermenter with carbon restriction | 1315.44 | [5] |

| Saccharomyces cerevisiae | Enhanced GGPP supply and isoprenol utilization | 5-L bioreactor | 5070 | [6] |

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, additional expression of PaGGPPs-ERG20 and PaGGPPs-DPP1, and downregulation of ERG9 | 5-L bioreactor with fed-batch | 6330 | [7] |

| Escherichia coli | Overexpression of geraniol synthase, GPP synthase, and mevalonate pathway | Fed-batch culture with two-phase system | 2000 | [9][13] |

| Escherichia coli | Introduction of isopentenol utilization pathway and geranyllinalool synthase | 5-L fermenter with fed-batch | 2060 (as geranyllinalool) | [8][10] |

| Escherichia coli | Isopentenol utilization pathway for geraniol production | Shake flask | 750 | [11] |

Biosynthesis of Geranylgeraniol

Geranylgeraniol is synthesized from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are produced through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.

Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes (including fungi and animals) and archaea. It occurs in the cytoplasm.

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is found in most bacteria, algae, and the plastids of plants.

The final steps in geranylgeraniol biosynthesis involve the sequential condensation of IPP molecules with DMAPP, catalyzed by prenyltransferases, to form geranylgeranyl pyrophosphate (GGPP). GGPP is then dephosphorylated by specific or non-specific phosphatases to yield geranylgeraniol.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathways of Geranylgeraniol

Caption: Biosynthesis pathways of Geranylgeraniol.

Experimental Workflow for Geranylgeraniol Analysis

Caption: Workflow for Geranylgeraniol Analysis.

Detailed Experimental Protocols

Extraction of Geranylgeraniol

This method is suitable for the exhaustive extraction of lipids, including geranylgeraniol, from solid matrices.[14][15][16][17][18]

Materials:

-

Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)

-

Cellulose thimble

-

Heating mantle

-

Rotary evaporator

-

Solvent (e.g., n-hexane, petroleum ether)

-

Anhydrous sodium sulfate

-

Grinder or mortar and pestle

Procedure:

-

Sample Preparation: Dry the plant material (e.g., seeds) to remove moisture. Grind the dried material to a fine powder to increase the surface area for extraction.

-

Thimble Loading: Accurately weigh a portion of the ground sample and place it inside a cellulose thimble.

-

Apparatus Assembly: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Fill the round-bottom flask to about two-thirds of its volume with the extraction solvent. Assemble the Soxhlet extractor with the flask at the bottom and the condenser on top.

-

Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel to the condenser, and drip back onto the sample in the thimble. The extraction chamber will slowly fill with the solvent. Once the solvent reaches the top of the siphon arm, it will drain back into the flask, carrying the extracted compounds. This cycle is repeated for several hours (typically 4-6 hours or longer) to ensure complete extraction.

-

Solvent Recovery: After the extraction is complete, allow the apparatus to cool. Disassemble the setup and remove the thimble. The solvent in the round-bottom flask, now containing the extracted geranylgeraniol, is evaporated using a rotary evaporator to yield the crude extract.

-

Drying: The crude extract can be further dried by adding anhydrous sodium sulfate to remove any residual water.

UAE is a more rapid and efficient method for extracting thermolabile compounds like geranylgeraniol.[19][20][21][22][23]

Materials:

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., beaker, flask)

-

Solvent (e.g., ethanol, hexane)

-

Filtration system (e.g., filter paper, vacuum filtration)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Prepare the sample as described for Soxhlet extraction (drying and grinding).

-

Extraction: Place a known amount of the powdered sample into an extraction vessel. Add a specific volume of the chosen solvent (a solid-to-solvent ratio of 1:10 to 1:20 is common).

-

Sonication: Immerse the extraction vessel in an ultrasonic bath or place the probe of a sonicator into the slurry. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes). The temperature should be controlled to prevent degradation of the target compound.

-

Separation: After sonication, separate the solid residue from the liquid extract by filtration.

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude geranylgeraniol extract.

Quantification of Geranylgeraniol

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like geranylgeraniol.[24][25][26][27][28]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Autosampler

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane, ethyl acetate). If necessary, perform a derivatization step (e.g., silylation with BSTFA) to improve the volatility and thermal stability of geranylgeraniol. Prepare a series of standard solutions of pure geranylgeraniol for calibration.

-

GC-MS Analysis:

-

Injector: Set the injector temperature (e.g., 250°C) and injection volume (e.g., 1 µL) in split or splitless mode.

-